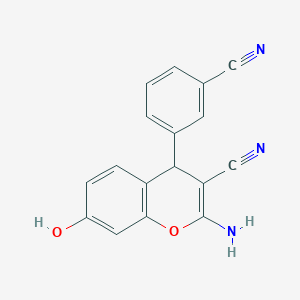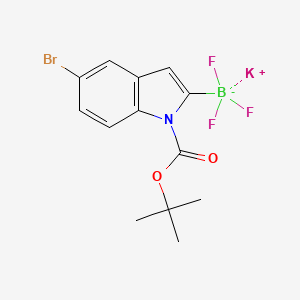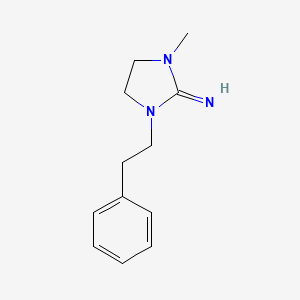
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction involving an aromatic aldehyde, malononitrile, and a phenol derivative. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-4-(3-cyanophenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(3-aminophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antifungal properties.
作用机制
The mechanism of action of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase, which is involved in DNA replication and repair. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
- 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
- 2-amino-4-(3-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer a range of reactivity and potential biological activities. Its hydroxyl and nitrile groups, in particular, make it a versatile compound for various chemical transformations and biological interactions.
属性
分子式 |
C17H11N3O2 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC 名称 |
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H11N3O2/c18-8-10-2-1-3-11(6-10)16-13-5-4-12(21)7-15(13)22-17(20)14(16)9-19/h1-7,16,21H,20H2 |
InChI 键 |
NFOBQVUMVWYCSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)



![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)

